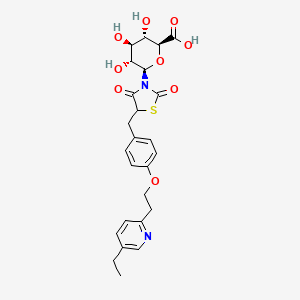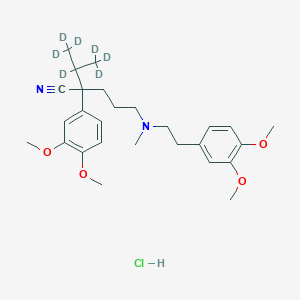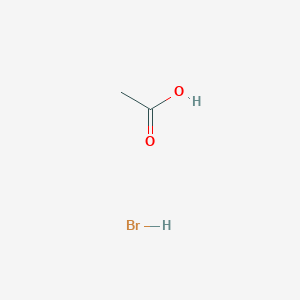
Acetic acid, mixt. with hydrobromic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetic acid itself has been explored through various methods, including methanol hydrocarboxylation with CO2 and H2. This process can be efficiently catalyzed by Ru–Rh bimetallic catalysts, presenting a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016). Additionally, the reaction of methane with CO2 in anhydrous acids has shown the formation of mixed anhydrides of acetic acid and the acid solvent, further expanding the synthetic routes available for acetic acid production (Zerella et al., 2003).
Molecular Structure Analysis
Investigations into the liquid structure of acetic acid-water and trifluoroacetic acid-water mixtures using large-angle X-ray scattering (LAXS) and NMR techniques have provided insights into the molecular interactions within these mixtures. These studies reveal that acetic acid molecules mainly form chain structures via hydrogen bonding, which are moderately ruptured in mixtures with water, indicating significant changes in molecular structure upon mixing (Takamuku et al., 2007).
Chemical Reactions and Properties
The specificity of hydrobromic acid in hydrolyzing N-nitroso derivatives to produce nitrite almost quantitatively underlines the unique chemical reactivity of hydrobromic acid in the presence of acetic acid (Johnson & Walters, 1971). Furthermore, the hydrolysis and oxidation of acetic acid in supercritical water have been extensively studied, highlighting the conditions under which acetic acid can be transformed and utilized in various chemical processes (Meyer et al., 1995).
Physical Properties Analysis
The physical properties of acetic acid and its mixtures with water have been closely studied, revealing the impact of mixing on the thermodynamic properties and hydration motifs. THz-calorimetry approaches have quantitatively linked changes in local hydration motifs to excess mixing entropy and enthalpy, providing a deep understanding of the miscibility and solvation effects in acetic acid-water mixtures (Bag et al., 2023).
Chemical Properties Analysis
The interaction of acetic acid with hydrobromic acid can lead to the formation of specific products and alter the chemical behavior of the mixture. The distribution coefficients and cation-exchange behavior of elements in hydrobromic acid-acetone media provide insights into the chemical properties and potential applications of the acetic acid and hydrobromic acid mixture (Strelow et al., 1975).
Aplicaciones Científicas De Investigación
1. Adsorption of Acetic Acid onto Activated Carbons
Methods of Application: Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . All produced adsorbents and a commercial activated carbon as a reference were used for the adsorption of acetic acid from its aqueous solutions in the various initial concentrations .
Results or Outcomes: It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .
2. Applications of Acetic Acid to Well Completion, Stimulation and Reconditioning
Methods of Application: The corrosive action of acetic-acid mixtures can be greatly minimized even at temperatures in excess of 240F . With proper inhibition, acid-pipe contact time can now be extended for days .
Results or Outcomes: Acetic acid does not present many of the operational difficulties often associated with the more conventionally used hydrochloric acid . The mixtures currently being used have not caused electrolytic corrosion, hydrogen embrittlement or stress cracking of metals .
3. Acid-Base Reactions
Summary of Application
Acetic acid is often used in acid-base reactions. For example, it can react with bases like sodium bicarbonate (baking soda) to produce a salt, water, and carbon dioxide .
Methods of Application
Results or Outcomes: This reaction is commonly used in baking, where the carbon dioxide produced helps dough rise .
4. Preparation of Various Bromides
Methods of Application: Hydrobromic acid is used in the manufacture of inorganic bromides, especially the bromides of zinc, calcium, and sodium .
Results or Outcomes: The production of these bromides is crucial for many industrial processes .
5. Acid-Base Buffers
Methods of Application: The buffer solution is prepared by mixing acetic acid and sodium acetate in water . The pH of the buffer is determined by the nature of the conjugate pair and the concentrations of both components .
Results or Outcomes: The buffer solution maintains a nearly constant pH, even when small amounts of a strong acid or a strong base are added .
6. Odorants
Methods of Application: These acids are naturally present in various food products and contribute to their characteristic smells .
Results or Outcomes: The presence of these acids can be used as an indicator of the freshness of food products .
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMECMQTYGSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, mixt. with hydrobromic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

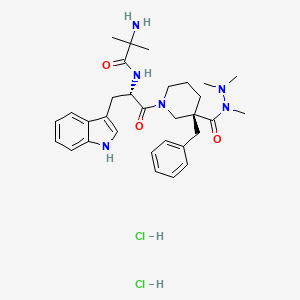
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
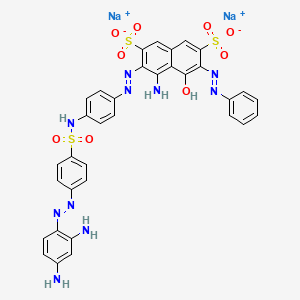
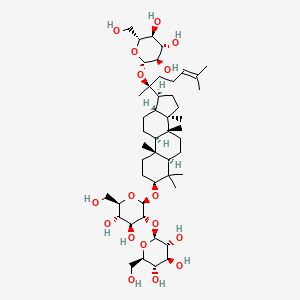

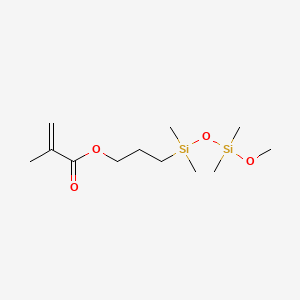
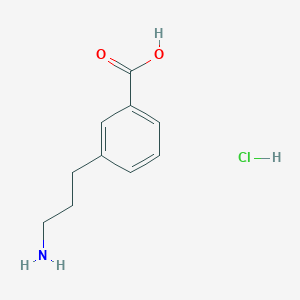
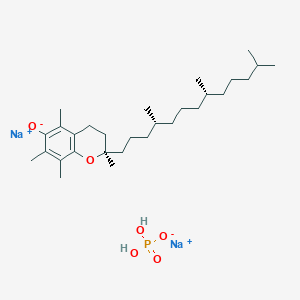

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

